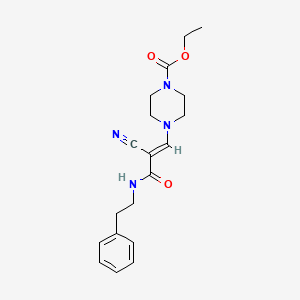

(E)-ethyl 4-(2-cyano-3-oxo-3-(phenethylamino)prop-1-en-1-yl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[(E)-2-cyano-3-oxo-3-(2-phenylethylamino)prop-1-enyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3/c1-2-26-19(25)23-12-10-22(11-13-23)15-17(14-20)18(24)21-9-8-16-6-4-3-5-7-16/h3-7,15H,2,8-13H2,1H3,(H,21,24)/b17-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCNNRPTBBZKGA-BMRADRMJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C=C(C#N)C(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N1CCN(CC1)/C=C(\C#N)/C(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-ethyl 4-(2-cyano-3-oxo-3-(phenethylamino)prop-1-en-1-yl)piperazine-1-carboxylate, designated by its CAS number 885181-28-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and any available case studies or research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₁N₃O₃, with a molecular weight of 327.4 g/mol. The compound features a piperazine ring substituted with a cyano group and an ethyl carboxylate moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various piperazine derivatives. For instance, compounds structurally similar to (E)-ethyl 4-(2-cyano-3-oxo-3-(phenethylamino)prop-1-en-1-yl)piperazine have shown promising results against both bacterial and fungal strains. The following table summarizes the minimum inhibitory concentration (MIC) values for related compounds:

| Compound Name | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 3.12 |

| Compound B | Escherichia coli | 6.25 |

| Compound C | Candida albicans | 15.62 |

These findings suggest that the piperazine scaffold may enhance antimicrobial activity, potentially through mechanisms involving cell membrane disruption or inhibition of essential metabolic pathways .

Antitumor Activity

In addition to its antimicrobial properties, there is emerging evidence regarding the antitumor potential of this compound. In vitro studies have demonstrated that derivatives with similar structural features exhibit significant cytotoxicity against various cancer cell lines, including Mia PaCa-2 and HepG2. The structure–activity relationship studies indicate that modifications to the piperazine ring and side chains can lead to enhanced potency against tumor cells .

Case Studies

A notable study investigated the effects of a series of piperazine derivatives on cancer cell lines. Among these, one derivative exhibited an IC50 value of 10 µM against HepG2 cells, indicating effective growth inhibition. The study emphasized the importance of the cyano group in enhancing antitumor activity, as compounds lacking this moiety showed significantly reduced efficacy .

The biological activities of (E)-ethyl 4-(2-cyano-3-oxo-3-(phenethylamino)prop-1-en-1-yl)piperazine are believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- Interference with Cell Signaling : Some derivatives may disrupt signaling pathways critical for cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that certain piperazine derivatives can trigger apoptotic pathways in cancer cells.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it valuable in research and therapeutic contexts:

Anticancer Properties

Research has indicated that (E)-ethyl 4-(2-cyano-3-oxo-3-(phenethylamino)prop-1-en-1-yl)piperazine-1-carboxylate may possess anticancer properties. Studies suggest that it can inhibit the proliferation of cancer cells by interfering with specific metabolic pathways or by inducing apoptosis in malignant cells. Its unique structural features allow it to interact with various molecular targets involved in tumor growth .

Enzyme Inhibition

The compound may act as an inhibitor for key enzymes implicated in disease processes. This includes enzymes associated with metabolic pathways relevant to cancer and other pathologies. By modulating enzyme activity, the compound can potentially alter disease progression and offer therapeutic benefits .

Neuropharmacological Effects

Given its structural similarity to other psychoactive compounds, this compound is also being investigated for neuropharmacological effects. Preliminary studies suggest that it may interact with neurotransmitter systems, thereby influencing mood and behavior.

Case Study 1: Anticancer Activity

In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized derivatives of piperazine compounds and evaluated their anticancer activities. Among these, this compound showed promising results in inhibiting the growth of specific cancer cell lines, suggesting its potential as a lead compound for further development .

Case Study 2: Mechanistic Studies

A series of mechanistic studies have been conducted to elucidate how this compound interacts at the molecular level. These studies focus on its binding affinity to various receptors and enzymes, highlighting its unique binding properties that could lead to the development of novel therapeutic agents targeting complex diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Propenone Chain

(a) Aryl vs. Phenethylamino Substituents

- : (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one Substituent: 4-methylphenyl group. The aryl group enhances lipophilicity but lacks hydrogen-bonding donors, reducing interaction with polar targets. Bond length for C=C: 1.318 Å .

- Target Compound: Phenethylamino group at C3. Introduces a secondary amine (N–H), enabling hydrogen bonding with biological targets (e.g., enzymes or receptors).

(b) Halogenated Derivatives

: (E)-3-(2-Ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]piperazin-1-yl}prop-2-en-1-one

Target Compound : Absence of halogens may reduce metabolic stability but lower toxicity risks.

(c) Chloropropanoyl Derivatives

- : Ethyl 4-(3-chloropropanoyl)piperazine-1-carboxylate Substituent: 3-chloropropanoyl group. Chlorine enhances electrophilicity, favoring nucleophilic substitution reactions.

Piperazine Core Modifications

Pharmacological Implications

- : Piperazine derivatives with arylpropenone substituents exhibit enzyme inhibitory activity (e.g., acetylcholinesterase, PDEs) . The target compound’s cyano group may enhance binding affinity to enzymatic active sites via dipole interactions.

- : Fluorinated piperazines (e.g., SMPR 2014.011) are used in PDE inhibitors, highlighting the role of substituents in target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.